Triplex Destabilisation with m5Cm
In a direct head-to-head comparison using a 15-mer 2′-O-methyloligo(pyrimidine) third strand binding a 23-bp duplex DNA target, the probe containing 5-methyl-2′-O-methylcytidine (m5Cm) formed a less stable triplex than the 5-unmodified parent probe bearing 2′-O-methylcytidine (Cm). The 5-methyl substitution on the cytidine base specifically destabilised the triplex, whereas the analogous 5-methyl substitution on 2′-O-methyluridine (yielding 5-methyl-2′-O-methyluridine) stabilised the triplex. This opposite-direction effect demonstrates that m5Cm is not a generic stabiliser, and its use in triplex designs must be evaluated independently of other 5-methyl pyrimidine analogs [1].
| Evidence Dimension | Triplex thermodynamic stability |
|---|---|
| Target Compound Data | m5Cm-containing 2′-O-methyl third strand: triplex destabilised relative to 5-unmodified parent |
| Comparator Or Baseline | 5-unmodified 2′-O-methylcytidine (Cm)-containing third strand: more stable triplex formation |
| Quantified Difference | Qualitatively opposite effect; direction of stability change reversed vs. 5-methyl-2′-O-methyluridine analog |
| Conditions | Isothermal titration calorimetry (ITC) and interaction analysis; 15-mer 2′-O-methyloligo(pyrimidine) third strands; 23-bp duplex DNA target |
Why This Matters
Selection of m5Cm over Cm for triplex-forming oligonucleotides directly alters triplex binding affinity, making it essential to choose the correct cytidine modification for antigene applications where binding strength is critical.
- [1] Shimizu M, Koizumi T, Inoue H, Ohtsuka E. Effects of 5-methyl substitution in 2′-O-methyloligo-(pyrimidine)nucleotides on triple-helix formation. Bioorg Med Chem Lett. 1994;4(8):1029-1032. View Source
